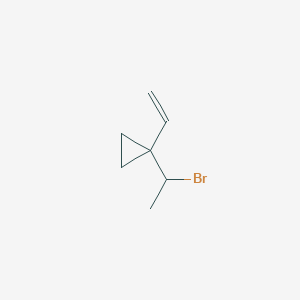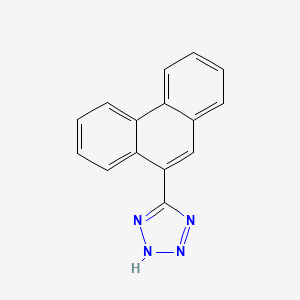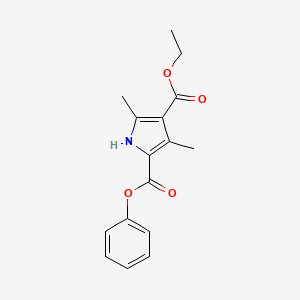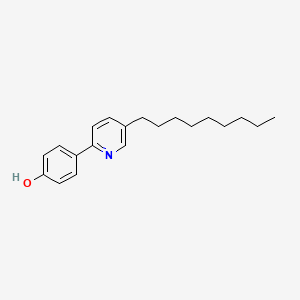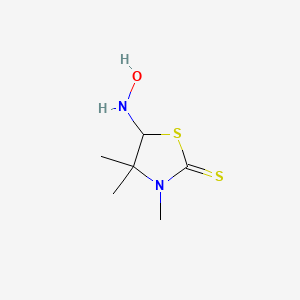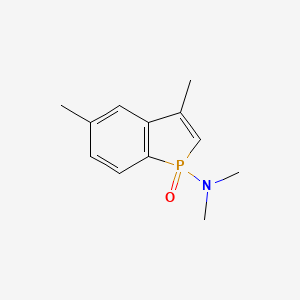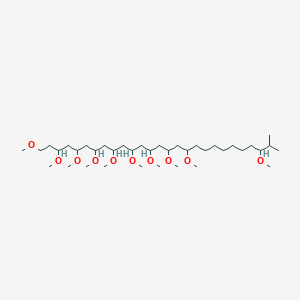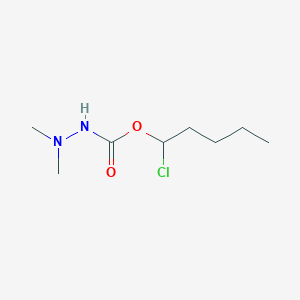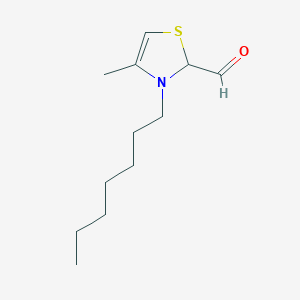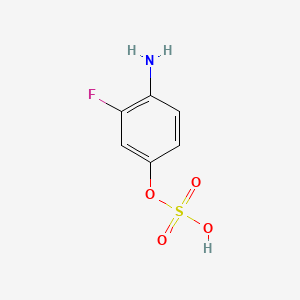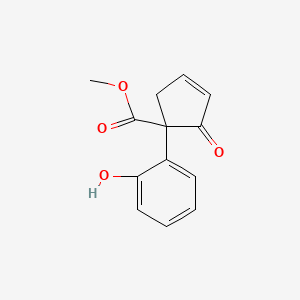![molecular formula C22H25NO4 B14337616 2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 106028-59-5](/img/structure/B14337616.png)
2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentylpropyl group, an amino group, and a hydroxybenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multiple steps, starting with the preparation of the cyclopentylpropylamine. This is followed by the introduction of the hydroxybenzoyl group through a series of reactions, including acylation and amination. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[(3-Cyclohexylpropyl)amino]-2-hydroxybenzoyl}benzoic acid
- 2-{4-[(3-Cyclopropylpropyl)amino]-2-hydroxybenzoyl}benzoic acid
- 2-{4-[(3-Cyclobutylpropyl)amino]-2-hydroxybenzoyl}benzoic acid
Uniqueness
Compared to similar compounds, 2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid stands out due to its specific cyclopentylpropyl group, which imparts unique steric and electronic properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research domains.
Eigenschaften
CAS-Nummer |
106028-59-5 |
|---|---|
Molekularformel |
C22H25NO4 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-[4-(3-cyclopentylpropylamino)-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C22H25NO4/c24-20-14-16(23-13-5-8-15-6-1-2-7-15)11-12-19(20)21(25)17-9-3-4-10-18(17)22(26)27/h3-4,9-12,14-15,23-24H,1-2,5-8,13H2,(H,26,27) |
InChI-Schlüssel |
FPAGYJLRZCQLJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CCCNC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


